p38alpha Inhibitor 2

Description

Overview of p38 MAPK Isoforms and their Expression Profiles

The p38 MAPK family in mammals is composed of four distinct isoforms, each encoded by a separate gene: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). assaygenie.comfrontiersin.org These isoforms share a significant degree of sequence homology but exhibit unique expression patterns and functional roles depending on the cell type and stimulus. researchgate.net

p38α is the most extensively studied isoform and is expressed ubiquitously across various tissues. assaygenie.com In the central nervous system, p38α can be found in neurons, astrocytes, and microglia. mdpi.com p38β also shows widespread expression and shares structural similarity with p38α. doi.org In contrast, p38γ and p38δ have more restricted tissue distribution. nih.gov For instance, high levels of p38δ mRNA are found in endocrine tissues like the pituitary and adrenal glands, as well as in the pancreas, skin, and kidneys. nih.gov This differential expression suggests that each isoform has evolved to perform specific biological functions.

| Isoform | Gene Name | General Expression Profile | Key Tissues/Cell Types |

|---|---|---|---|

| p38α | MAPK14 | Ubiquitous | Most tissues, including brain (neurons, astrocytes, microglia) |

| p38β | MAPK11 | Ubiquitous | Most tissues, structurally similar to p38α |

| p38γ | MAPK12 | Tissue-specific | Skeletal muscle, lymphocytes |

| p38δ | MAPK13 | Tissue-specific | Endocrine glands, pancreas, skin, kidneys |

Role of p38α MAPK in Cellular Homeostasis and Stress Responses

p38α MAPK is a central mediator of the cellular response to stress, playing a crucial role in maintaining cellular homeostasis. nih.gov A diverse range of stress stimuli, including osmotic shock, ultraviolet irradiation, oxidative stress, and inflammatory cytokines like TNF-α and IL-1β, can activate the p38α pathway. assaygenie.comfrontiersin.org This activation occurs through a tiered phosphorylation cascade involving upstream kinases. frontiersin.org

Once activated, p38α phosphorylates a wide variety of downstream targets, including other protein kinases and transcription factors. nih.gov This leads to the regulation of numerous cellular processes. For example, p38α is involved in cell cycle arrest by phosphorylating proteins that inhibit the G1/S transition. nih.gov It also plays a significant role in programmed cell death (apoptosis) by phosphorylating members of the BCL2 family of proteins, which can tip the balance towards cell death. nih.gov Furthermore, p38α signaling is essential for the production of pro-inflammatory cytokines, making it a key regulator of the inflammatory response. nih.gov The versatility of the p38α signaling pathway allows it to orchestrate specific cellular functions depending on the context and cell type. nih.gov

Rationale for Targeting p38α MAPK in Disease Research

The central role of p38α in inflammation and other cellular stress responses has made it an attractive target for therapeutic intervention in a variety of diseases. mdpi.com Dysregulation of the p38α signaling pathway is implicated in the pathogenesis of chronic inflammatory conditions, neurodegenerative diseases, and cancer. mdpi.comdoi.orgmdpi.com

In inflammatory diseases such as rheumatoid arthritis, the overproduction of cytokines mediated by p38α contributes to tissue damage. mdpi.com In the context of neurodegenerative disorders like Alzheimer's disease, p38α activation is linked to neuroinflammation, synaptic dysfunction, and the pathological phosphorylation of the tau protein. mdpi.comnih.gov In oncology, the role of p38α is more complex, as it has been shown to act as both a tumor promoter and a tumor suppressor depending on the cancer type and stage. doi.org The development of selective inhibitors that can modulate the activity of p38α is therefore a significant area of research aimed at understanding and potentially treating these conditions. mdpi.com

The compound known as p38alpha Inhibitor 2 is a potent and highly selective inhibitor of the p38α MAPK. Research has shown that it has a pIC50 of 9.6, indicating strong inhibitory activity. Furthermore, it exhibits a promising selectivity profile, with less than 30% inhibition observed when tested against a panel of 51 other protein kinases at a concentration of 10 μM. It also shows limited activity against the hERG ion channel, with an IC50 of 27 μM. These characteristics make this compound a valuable tool for investigating the specific roles of p38α in cellular signaling and disease models.

| Parameter | Value |

|---|---|

| pIC50 for p38α | 9.6 |

| IC50 for hERG ion channel | 27 μM |

| Selectivity Profile | <30% inhibition of 51 other protein kinases at 10 μM |

Structure

3D Structure

Properties

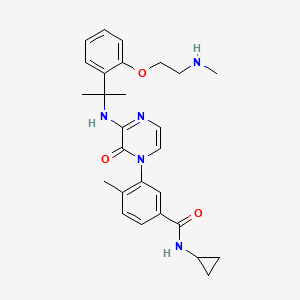

IUPAC Name |

N-cyclopropyl-4-methyl-3-[3-[2-[2-[2-(methylamino)ethoxy]phenyl]propan-2-ylamino]-2-oxopyrazin-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O3/c1-18-9-10-19(25(33)30-20-11-12-20)17-22(18)32-15-13-29-24(26(32)34)31-27(2,3)21-7-5-6-8-23(21)35-16-14-28-4/h5-10,13,15,17,20,28H,11-12,14,16H2,1-4H3,(H,29,31)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZVRXTVWZAHBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CN=C(C3=O)NC(C)(C)C4=CC=CC=C4OCCNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of P38α Mitogen Activated Protein Kinase Regulation

Canonical Activation Pathways of p38α MAPK

The most well-characterized mechanism of p38α activation follows a tiered kinase cascade, a hallmark of MAPK signaling pathways. nih.gov This canonical pathway is initiated by a variety of environmental stresses and inflammatory cytokines. wikipedia.orgcreative-diagnostics.com

The activation of p38α is directly mediated by the phosphorylation of specific residues within its activation loop by upstream MAPK kinases (MAP2Ks or MKKs). portlandpress.comnih.gov The primary and most specific activators of p38α are MKK3 and MKK6. nih.govbohrium.com While MKK6 can activate all four p38 isoforms (α, β, γ, δ), MKK3 activates p38α, p38γ, and p38δ, but not p38β. portlandpress.comresearchgate.net MKK4 has also been identified as an activator of p38α, although it is more commonly associated with the JNK signaling pathway. nih.govportlandpress.com

These MAP2Ks are themselves activated by a diverse group of MAP3Ks, including TAK1, ASK1, MEKKs, and TAOs, which are triggered by various upstream signals. nih.govcreative-diagnostics.com This hierarchical structure allows for the integration of multiple stimuli to elicit a specific cellular response through p38α.

| Kinase Level | Examples | Primary Target | Reference |

|---|---|---|---|

| MAP3K | TAK1, ASK1, MEKK4, DLK | MKK3, MKK6 | nih.gov |

| MAP2K | MKK3, MKK6, MKK4 | p38α | nih.govportlandpress.com |

Full activation of p38α is contingent upon the dual phosphorylation of a conserved Threonine-Glycine-Tyrosine (TGY) motif within its activation loop. nih.govnih.gov Specifically, MKK3 and MKK6 phosphorylate Threonine 180 (Thr180) and Tyrosine 182 (Tyr182). wikipedia.orgnih.gov The phosphorylation of both residues is essential for the kinase to adopt its fully active conformation, which allows for the efficient binding and phosphorylation of its downstream substrates. nih.govnih.gov Experimental studies have shown that mutation of either Thr180 or Tyr182 prevents the activation of p38α, highlighting the critical nature of this dual phosphorylation event. nih.gov While monophosphorylated p38α at Thr180 may exhibit some level of kinase activity, it has a different substrate specificity compared to the dually phosphorylated form. nih.gov

Non-Canonical Activation Mechanisms of p38α MAPK

Beyond the canonical kinase cascade, p38α can also be activated through alternative, MAP2K-independent mechanisms. These non-canonical pathways provide additional layers of regulation and are often specific to certain cell types or stimuli.

One significant non-canonical mechanism involves the scaffold protein TAB1 (TAK1-binding protein 1). creative-diagnostics.comnih.gov TAB1 can directly interact with p38α, inducing a conformational change that promotes its autophosphorylation on both Thr180 and Tyr182, leading to its activation. nih.govnih.govkcl.ac.uk This mode of activation has been implicated in cellular responses to myocardial ischemia. nih.govresearchgate.net The interaction between TAB1 and p38α is highly specific, as TAB1 does not bind to other p38 family members. creative-diagnostics.com This autophosphorylation is dependent on a conserved Threonine 185 residue in p38α. nih.gov

Another non-canonical activation pathway is prominent in T-lymphocytes following T-cell receptor (TCR) stimulation. portlandpress.comnih.gov In this context, the tyrosine kinase ZAP70 directly phosphorylates p38α on Tyrosine 323 (Tyr323). nih.govportlandpress.com This initial phosphorylation event subsequently triggers the autophosphorylation of p38α on the TGY motif, resulting in its activation. nih.govnih.gov

| Activation Mechanism | Key Mediator(s) | Phosphorylation Event | Reference |

|---|---|---|---|

| Canonical | MKK3, MKK6 | Phosphorylation of Thr180 and Tyr182 by upstream MAP2Ks | nih.govportlandpress.com |

| Non-Canonical (TAB1-mediated) | TAB1 | Autophosphorylation of Thr180 and Tyr182 | creative-diagnostics.comnih.gov |

| Non-Canonical (T-cell specific) | ZAP70 | Phosphorylation of Tyr323 followed by autophosphorylation of TGY motif | nih.govportlandpress.com |

Mechanisms of p38α MAPK Deactivation

The termination of p38α signaling is as critical as its activation for maintaining cellular homeostasis. This is primarily achieved through the action of protein phosphatases that dephosphorylate the key threonine and tyrosine residues in the activation loop.

The deactivation of p38α is carried out by several families of protein phosphatases. The dual-specificity phosphatases (DUSPs), also known as MAPK phosphatases (MKPs), are major negative regulators of p38α. nih.gov These enzymes, such as MKP-1/DUSP1 and MKP-5/DUSP10, can dephosphorylate both the phosphothreonine and phosphotyrosine residues in the activation loop, thereby inactivating the kinase. nih.gov

In addition to DUSPs, members of the protein phosphatase 2C (PP2C) family, including PP2Cα and Wip1, also play a role in p38α deactivation. nih.govembopress.org These are serine/threonine phosphatases that can directly dephosphorylate p38α. portlandpress.com Tyrosine-specific phosphatases like STEP and HePTP also contribute to the inactivation of p38α by targeting the phosphotyrosine residue. creative-diagnostics.comportlandpress.com

Negative feedback loops are a crucial component of p38α regulation, preventing excessive or prolonged signaling. A well-established example is the p38α-dependent upregulation of MKP-1 expression. nih.gov Activated p38α can promote the transcription of the DUSP1 gene, leading to increased levels of MKP-1 protein. nih.gov This, in turn, leads to the dephosphorylation and inactivation of p38α, thus creating a negative feedback circuit. nih.gov

Another feedback mechanism involves the regulation of upstream activators. It has been shown that p38α can negatively regulate the stability of MKK6 mRNA. nih.gov In the absence of p38α activity, MKK6 mRNA levels increase, leading to a higher concentration of this upstream activator. nih.gov This suggests that p38α controls its own signaling pathway by modulating the expression of its activators. nih.gov Furthermore, p38α can phosphorylate ZAP70, which acts as a feedback regulator of ZAP70's own activity in T-cells. nih.gov

Structure Activity Relationships Sar and Computational Design of P38α Inhibitor 2

Key Structural Features Influencing p38α Inhibition and Selectivity

The potency and selectivity of p38α inhibitors are dictated by specific interactions with the kinase's ATP-binding pocket. Different classes of inhibitors achieve this through distinct structural motifs.

A critical determinant for selectivity is the "gatekeeper" residue. In p38α, this residue is a relatively small threonine (Thr106), which allows access to a deep hydrophobic pocket. nih.govresearchgate.net Many other kinases possess a bulkier residue at this position, sterically hindering the binding of inhibitors designed to occupy this pocket, thus conferring selectivity for p38α. nih.gov

For the highly studied diaryl urea (B33335) class of inhibitors, such as BIRB 796, several structural elements are crucial for high-affinity binding:

A Lipophilic Group: A tert-butyl group on the pyrazole (B372694) ring is a critical binding element. nih.govacs.org This group occupies a specific lipophilic (hydrophobic) domain within the kinase that only becomes accessible after a significant conformational change of the enzyme's activation loop (the DFG-out conformation). nih.govacs.org This requirement for a conformational change is a hallmark of Type II inhibitors and a major contributor to their selectivity.

Hydrogen Bonding Moieties: Most ATP-competitive inhibitors form at least one hydrogen bond with the backbone of the Met109 residue in the hinge region of the kinase. nih.gov In diaryl ureas, the urea linker itself can form crucial hydrogen bonds with the protein backbone. researchgate.net

Aromatic Systems: An aromatic ring, such as a p-tolyl group, attached to the pyrazole nucleus can engage in favorable pi-CH2 interactions with the kinase. nih.gov The larger naphthyl ring system in BIRB 796 pushes deep into the hydrophobic pocket, which is key for high activity. researchgate.net

Solvent-Exposed Groups: Pharmacophores with good hydrogen bonding potential, such as the morpholine (B109124) group in BIRB 796, are often directed towards the solvent-exposed region of the ATP-binding site. These groups can significantly enhance binding affinity, leading to picomolar dissociation constants (Kd). nih.gov

The structure-activity relationships for these features have been extensively mapped. For instance, replacing the essential tert-butyl group with smaller groups like isopropyl drastically reduces binding affinity, highlighting its importance. acs.org

| Core Scaffold Modification (BIRB 796 Analog) | Key Structural Change | Impact on p38α Binding Affinity |

| N-pyrazole-N'-naphthyl urea | Removal of the C-5 tert-butyl group | Very weak binding, near apo-protein level |

| Analog with Isopropyl group | Replacement of tert-butyl with isopropyl | ~900-fold increase in affinity compared to no group, but still weaker than tert-butyl |

| BIRB 796 | Optimal tert-butyl group present | High-affinity binding (pM Kd) |

| Demethylated Fragment A (Itampolin A derivative) | Removal of a methyl group | 3- to 7-fold enhancement in inhibitory activity |

This table is a synthesized representation of SAR data described in literature. acs.orgmdpi.com

Computational Approaches in the Design and Optimization of p38α Inhibitor 2 Analogues

Computational chemistry has become an indispensable tool in drug discovery, accelerating the design-synthesize-test cycle and providing deep insights into molecular interactions. scienceopen.com

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography. scribd.comresearchgate.net For p38α, numerous crystal structures in complex with various inhibitors are available, providing a detailed map of the binding site. scribd.com SBDD allows medicinal chemists to visualize how an inhibitor fits into the active site, identify key interactions, and rationally design modifications to improve potency and selectivity. This approach has been instrumental in developing inhibitors that exploit unique features of the p38α active site, such as the DFG-out conformation. scribd.comtandfonline.com

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov It involves sampling numerous possible conformations of the ligand within the protein's active site and using a scoring function to rank them. nih.gov For p38α inhibitors, docking is routinely used to predict how novel compounds will bind and to prioritize which ones to synthesize. nih.govnih.gov Studies have successfully used docking to confirm that new scaffolds form the critical hydrogen bond with Met109. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of every atom in the protein-ligand complex over time, providing a dynamic view of the interaction. nih.gov This method is used to assess the stability of the binding mode predicted by docking and to understand how the inhibitor and the protein mutually adapt to each other. nih.govnih.gov For p38α, MD simulations have been used to confirm the stability of inhibitor binding and to analyze conformational changes in the enzyme. nih.gov

Virtual screening is a cost-effective method for identifying promising hit compounds from vast digital libraries that may contain millions of molecules. nih.govnih.gov This can be done using structure-based methods like docking the entire library into the p38α active site or using ligand-based methods that search for molecules with features similar to known inhibitors. scienceopen.com

More recently, machine learning (ML) and deep learning have emerged as powerful tools. chemrxiv.org Researchers can train ML models on datasets of known p38α inhibitors and non-inhibitors. nih.govnih.gov These trained models, such as Support Vector Machines (SVM) or Random Forests (RF), can then screen enormous databases of compounds far more rapidly than traditional methods to identify molecules with a high probability of being active. nih.gov This approach has successfully identified novel p38α inhibitor scaffolds from natural product libraries and has been used to repurpose existing drugs as potential p38α blockers. nih.govchemrxiv.org A multi-stage screening process that combines machine learning, molecular docking, and molecular dynamics simulation has proven effective in identifying novel and potent p38α inhibitors. nih.govnih.gov

Biochemical and Biophysical Characterization of P38α Inhibitor 2

Structural Analysis of p38α-Inhibitor Complexes

Nuclear Magnetic Resonance Spectroscopy for Binding Mode Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful biophysical technique for dissecting the intricate details of molecular interactions, including the binding of small molecule inhibitors to protein targets like p38α mitogen-activated protein kinase (MAPK). This method allows for the site-specific mapping of interactions and the elucidation of binding modes in solution, often providing complementary insights to X-ray crystallography. For p38α inhibitors, NMR is instrumental in identifying the precise residues involved in binding, understanding conformational changes induced by ligand binding, and characterizing the affinity and kinetics of these interactions.

A cornerstone of NMR-based binding studies for protein targets like p38α is the Chemical Shift Perturbation (CSP) analysis. This technique relies on monitoring changes in the NMR spectral signals of the protein (typically backbone amide ¹H and ¹⁵N resonances) upon the addition of the inhibitor. When an inhibitor binds to p38α, it alters the local electronic environment of nearby amino acid residues. These environmental changes are directly reflected as shifts in the resonance frequencies (chemical shifts) of the affected nuclei. By acquiring ¹H-¹⁵N Heteronuclear Single Quantum Correlation (HSQC) spectra of isotopically labeled p38α (e.g., ¹⁵N-labeled) in its free state and in the presence of increasing concentrations of the inhibitor, researchers can identify which residues experience significant chemical shift changes.

Representative Chemical Shift Perturbations upon Inhibitor Binding to p38α

The following table illustrates hypothetical chemical shift perturbation data that might be observed for a representative p38α inhibitor, based on typical findings in the literature. These values represent the magnitude of the shift change and are qualitative indicators of interaction strength or proximity to the binding site.

| Residue | Residue Number | Type of Perturbation | Affected Region | Notes/Example Inhibitors |

| Alanine | 30 | Moderate CSP | N-terminal domain | General interaction, potential allosteric effect |

| Valine | 38 | Significant CSP | Hinge region | Direct interaction, hydrogen bonding |

| Glycine | 42 | Significant CSP | Glycine-rich loop | Key for ATP binding site conformation |

| Aspartate | 168 | Significant CSP | Activation loop (DFG) | Critical for DFG motif conformation |

| Phenylalanine | 169 | Significant CSP | Activation loop (DFG) | Critical for DFG motif conformation |

| Glycine | 170 | Significant CSP | Activation loop (DFG) | Critical for DFG motif conformation |

| Methionine | 109 | Moderate CSP | Hinge region | Hydrogen bond acceptor, common in Type I inhibitors |

| Leucine | 113 | Broadened Peak | MAPK insert | Indicates dynamic changes or intermediate binding |

| Tryptophan | 207 | Significant CSP | C-terminal domain | Involved in hydrophobic interactions |

CSP: Chemical Shift Perturbation. Values are illustrative and represent the magnitude of observed shifts.

Beyond ¹H-¹⁵N HSQC, other NMR experiments are employed to provide a more comprehensive understanding. Transferred Nuclear Overhauser Effect (TRNOE) spectroscopy can be particularly useful for characterizing the binding of smaller molecules or fragments, providing information about the conformation of the ligand when bound to the protein utoronto.caacs.org. By analyzing the NOE cross-peaks that arise from magnetization transfer between the protein and the ligand, researchers can infer which parts of the ligand are in close proximity to specific protein residues, thereby defining the ligand's bound conformation and its orientation within the binding site. ¹H-¹³C HSQC experiments can also be used to monitor changes in the side-chain resonances of p38α, offering additional detail about the nature of the interactions nih.gov.

Preclinical Research on the Therapeutic Potential of P38α Inhibitor 2

In Vitro Cellular Studies of p38α Inhibitor 2

The inhibitory activity of p38α Inhibitor 2 on the production of key pro-inflammatory cytokines has been extensively evaluated in various cell-based assays. Research demonstrates that this inhibitor potently suppresses the synthesis of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). rupress.orgnih.gov

The primary mechanism of action involves the post-transcriptional regulation of cytokine expression. Studies using a representative selective inhibitor, CDD-450, have shown that it does not affect the transcription of the IL-1β gene but rather promotes the degradation of IL-1β messenger RNA (mRNA). rupress.orgnih.govresearchgate.net This destabilization of mRNA transcripts prevents their translation into functional proteins. Similar mechanisms of accelerated mRNA decay have been observed for TNF-α and IL-6. rupress.orgresearchgate.net

This effect has been consistently observed in multiple cell types, including lipopolysaccharide (LPS)-stimulated bone marrow macrophages and human peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net Furthermore, the inhibitor effectively reduced IL-1β secretion in cells isolated from patients with cryopyrin-associated periodic syndromes (CAPS) and rheumatoid arthritis (RA), highlighting its potential relevance in human inflammatory diseases. rupress.orgnih.gov In various in vitro systems, representative inhibitors demonstrated IC50 values (the concentration required to inhibit 50% of the response) in the nanomolar range for the suppression of these key cytokines. nih.gov

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by p38α Inhibitor 2

| Cytokine | Cell Type | Stimulus | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| IL-1β | Murine Bone Marrow Macrophages | LPS | Promotes mRNA degradation | rupress.orgnih.gov |

| Human PBMCs (from CAPS patients) | Spontaneous | Promotes mRNA instability | nih.gov | |

| Human RA Synovial Fibroblasts | IL-1β | Accelerates loss of mRNA transcripts | nih.gov | |

| TNF-α | Murine Bone Marrow Macrophages | LPS | Accelerates mRNA decay | rupress.orgresearchgate.net |

| Human RA Synovial Fibroblasts | IL-1β | Accentuates mRNA degradation | nih.gov | |

| IL-6 | Multiple Cell Systems | LPS | Accelerates mRNA decay | rupress.orgresearchgate.net |

The p38α MAPK pathway plays a dual role in cell fate, capable of mediating both cell survival and apoptosis depending on the cellular context and the nature of the stimulus. atlasgeneticsoncology.org Consequently, its inhibition can significantly modulate these pathways.

In some contexts, p38α signaling is pro-apoptotic, sensitizing cells to programmed cell death through the regulation of the Bcl-2 family of proteins (such as Bax) and the Fas death receptor pathway. atlasgeneticsoncology.org In other scenarios, particularly in response to cellular stress, the p38α pathway can facilitate cell survival by inducing cell cycle arrest, allowing time for cellular repair. embopress.org

Pharmacological inhibition of p38α has been shown to enhance apoptosis in specific settings. For instance, in multiple myeloma cells, the selective p38α inhibitor SCIO-469 augmented the apoptotic effects of proteasome inhibitors by modulating levels of Hsp27, Bcl-X(L), Mcl-1, and p53. nih.gov Similarly, inhibiting p38 MAPK can sensitize various cancer cells to cisplatin-induced apoptosis by increasing reactive oxygen species (ROS) and activating the JNK pathway. embopress.org In certain leukemia and breast cancer cell lines, the p38α/β inhibitor SB203580 was found to enhance differentiation and apoptosis induced by all-trans-retinoic acid (RA). atlasgeneticsoncology.org This suggests that p38α Inhibitor 2 could potentially shift the cellular balance towards apoptosis, particularly in diseased cells under therapeutic stress.

The integrity of the vascular endothelium is crucial for controlling the passage of fluids and the migration of leukocytes from the bloodstream into tissues. The p38 MAPK pathway is a key regulator of endothelial cell permeability. researchgate.net Inflammatory mediators like thrombin and vascular endothelial growth factor (VEGF) can activate p38 MAPK, leading to cytoskeleton rearrangement, disruption of cell-cell junctions, and increased endothelial permeability, or "barrier breakdown". researchgate.netarvojournals.org

Preclinical research on novel p38α inhibitors demonstrates a significant capacity to stabilize the endothelial barrier. nih.gov Compounds such as UM101 and its next-generation analog, GEn-1124, which specifically modulate p38α/MK2 signaling, exhibit potent endothelial-stabilizing properties in vitro. nih.gov Studies using inhibitors like SB203580 or dominant-negative p38 mutants have shown they can effectively attenuate or prevent barrier dysfunction induced by inflammatory stimuli in retinal and pulmonary endothelial cells. researchgate.netarvojournals.org By preserving the integrity of the endothelial barrier, p38α Inhibitor 2 is expected to limit excessive vascular leakage and modulate the trafficking of leukocytes to sites of inflammation, a central process in many inflammatory diseases. nih.gov

A critical feature of p38α Inhibitor 2 is its high degree of selectivity. Unlike many "global" or first-generation p38 inhibitors that block the kinase's catalytic activity and affect multiple downstream pathways, p38α Inhibitor 2 is designed for substrate-specific inhibition. rupress.orgresearchgate.net

Specifically, a key exemplar, CDD-450, selectively blocks the interaction between p38α and its pro-inflammatory substrate, MAPK-activated protein kinase 2 (MK2), while sparing the activation of other p38α substrates like PRAK and ATF2. nih.govresearchgate.netresearchgate.net This targeted engagement ensures that only the pro-inflammatory arm of the p38α pathway is suppressed. This is a significant advantage, as p38α also activates anti-inflammatory pathways through other substrates, such as MSK1/2. nih.gov Broad-spectrum catalytic inhibitors can inadvertently block these beneficial homeostatic signals, potentially contributing to a lack of sustained efficacy or tachyphylaxis observed in earlier clinical trials. mdpi.com

Kinase profiling studies confirm the high selectivity of this class of inhibitors. CDD-450, for example, demonstrated minimal cross-reactivity when tested against a large panel of human kinases. rupress.org This high selectivity for the p38α-MK2 axis over other kinases and even other p38α substrates is a key differentiator that may lead to a more favorable therapeutic profile. nih.gov

Table 2: Substrate Selectivity Profile of p38α Inhibitor 2 (Exemplar: CDD-450) vs. Global Inhibitor

| Substrate Pathway | p38α Inhibitor 2 (e.g., CDD-450) | Global p38α Inhibitor (e.g., CDD-110) | Functional Outcome of Inhibition | Reference |

|---|---|---|---|---|

| p38α-MK2 | Potent Inhibition | Potent Inhibition | Anti-inflammatory (↓ TNF-α, IL-6, IL-1β) | nih.govresearchgate.net |

| p38α-PRAK | Spared (Minimal Inhibition) | Potent Inhibition | Affects housekeeping/other stress responses | nih.govresearchgate.net |

| p38α-ATF2 | Spared (Minimal Inhibition) | Potent Inhibition | Affects transcription/stress responses | nih.govresearchgate.net |

| Other Kinases (JNK, ERK) | Spared (No Inhibition) | Variable | High target specificity | rupress.orgresearchgate.net |

In Vivo Studies in Preclinical Disease Models

The therapeutic potential of p38α Inhibitor 2 has been validated in multiple preclinical animal models of inflammatory disease, where it has demonstrated significant efficacy. nih.gov

In acute inflammation models, such as LPS-induced endotoxemia in mice, treatment with p38α Inhibitor 2 effectively suppressed the systemic release of TNF-α. researchgate.net This confirms that the potent in vitro anti-cytokine activity translates to a whole-animal system.

The inhibitor has shown particularly robust, disease-modifying effects in models of inflammatory arthritis. In a rat model of streptococcal cell wall (SCW)-induced arthritis, therapeutic administration of CDD-450 significantly inhibited paw swelling and protected joints from destruction, as confirmed by micro-computed tomography (µCT) imaging. researchgate.net The efficacy in this model was comparable to that of less selective, global p38α inhibitors. rupress.org Similarly, other p38 inhibitors like VX-745 and SB-203580 have shown attenuation of cartilage degeneration in rat models of osteoarthritis. springermedicine.com Pamapimod, another selective p38α inhibitor, also demonstrated efficacy in multiple animal models of inflammatory arthritis. nih.gov

Furthermore, in a genetic mouse model of cryopyrinopathy (NOMID mice), which is characterized by severe systemic inflammation driven by excess IL-1β, p38α Inhibitor 2 attenuated disease manifestations, including splenomegaly and skeletal abnormalities. rupress.org

Table 3: Summary of In Vivo Efficacy of p38α Inhibitor 2 in Preclinical Models

| Disease Model | Animal Species | Key Outcomes | Reference |

|---|---|---|---|

| LPS-Induced Endotoxemia | Mouse | Reduced serum TNF-α levels | researchgate.net |

| Streptococcal Cell Wall (SCW) Arthritis | Rat | Inhibited paw swelling; Prevented joint destruction; Preserved bone mineral density | rupress.orgresearchgate.net |

| Collagen-Induced Arthritis | Rat | Efficacious with oral administration | nih.gov |

| Adjuvant-Induced Arthritis | Rat | Efficacious with oral administration | nih.gov |

| NOMID (Cryopyrinopathy Model) | Mouse | Attenuated systemic inflammation and disease manifestations | rupress.org |

| Osteoarthritis (Iodoacetate Model) | Rat | Inhibited joint degeneration; Attenuated pain response | springermedicine.com |

Modulation of Neurodegenerative Disease Pathologies (e.g., Alzheimer's disease models, tau phosphorylation, synaptic dysfunction)

Preclinical investigations have explored the role of a p38 mitogen-activated protein kinase (MAPK) inhibitor, designated as Inhibitor #2, in models of Alzheimer's disease-related tau pathology. Research conducted on nerve cell cultures and a mouse model of human tauopathy (hTau) has provided initial insights into its potential for modulating neurodegenerative processes. brightfocus.org

In an in vitro model designed to simulate neuroinflammation's effect on neurons, nerve cells were treated with media from cultured microglia, which typically induces p38 MAPK activation and subsequent tau hyperphosphorylation. Treatment with p38 MAPK Inhibitor #2 was shown to significantly reduce this tau hyperphosphorylation. brightfocus.org Dose-response analyses indicated that while both Inhibitor #1 and Inhibitor #2 were effective, Inhibitor #1 demonstrated higher potency, achieving maximum p38 MAPK inhibition at a lower concentration compared to Inhibitor #2. brightfocus.org

In an in vivo study, aged hTau mice with advanced-stage tau tangle pathology received oral administration of the inhibitors for 14 days. The results demonstrated that treatment led to a marked decrease in the activation of p38 MAPK and a significant reduction in the phosphorylation of tau protein. brightfocus.org However, it was noted that a related compound, Inhibitor #1, displayed higher efficacy in this animal model. brightfocus.org

| Model System | Key Parameter Measured | Observed Effect of Inhibitor #2 | Source |

|---|---|---|---|

| Primary Neuronal Cell Culture (Inflammation-Induced) | Tau Hyperphosphorylation | Significantly reduced | brightfocus.org |

| Aged hTau Mouse Model (Advanced Tau Pathology) | p38 MAPK Activation | Markedly decreased | brightfocus.org |

| Aged hTau Mouse Model (Advanced Tau Pathology) | Tau Phosphorylation | Significantly reduced | brightfocus.org |

Impact on Cancer Progression in Xenograft Models

Preclinical research findings specifically detailing the impact of a compound identified as "p38alpha Inhibitor 2" on cancer progression in xenograft models were not available in the searched literature. Studies on other selective p38α inhibitors, such as SCIO-469 and SD-282, have shown dose-dependent reductions in tumor growth in mouse xenograft models of multiple myeloma. nih.goviiarjournals.org Similarly, the p38 MAPK inhibitor PH797804 was found to reduce tumor growth in patient-derived xenografts from human colon tumors. nih.gov However, these findings are related to different specific compounds and cannot be attributed to "this compound".

Investigation in Models of Acute Organ Injury (e.g., acute lung injury, spinal cord injury)

Information from preclinical studies investigating the effects of a compound specifically designated "this compound" in models of acute organ injury, such as acute lung injury or spinal cord injury, could not be located in the provided search results. Research on other p38 inhibitors has been conducted in these areas. For instance, the p38 inhibitor SB239063 was reported to improve functional recovery after spinal cord injury in wild-type mice. nih.govfrontiersin.org In models of acute lung injury, the inhibition of the p38 MAPK pathway has been shown to alleviate injury by reducing hyperpermeability of the blood-air barrier. nih.gov These results pertain to other specific inhibitors and not to a compound identified as "this compound".

Advanced Research Directions and Future Perspectives

Development of Isoform-Selective p38α Inhibitor 2 Analogues

The development of isoform-selective inhibitors is paramount to overcoming the limitations of earlier pan-p38 inhibitors. Research efforts are focused on designing analogues that specifically target the p38α isoform, minimizing interactions with other p38 family members (p38β, p38γ, p38δ) and other kinases. This selectivity is often achieved through structure-based drug design, exploiting subtle differences in the ATP-binding pocket or allosteric sites across isoforms. For instance, the gatekeeper residue at position 106 in p38α (methionine) differs from that in p38γ and p38δ (threonine), which can be leveraged for selective binding aginganddisease.orgplos.org.

Analogues are being designed to enhance potency and selectivity, often by optimizing interactions within specific regions of the p38α kinase domain. For example, compounds like Pamapimod demonstrate high selectivity for p38α over p38β, with reported IC50 values of 0.014 µM for p38α and 0.48 µM for p38β, indicating a selectivity ratio of approximately 34-fold researchgate.net. Similarly, CMPD1 has been characterized as a substrate-selective inhibitor, specifically targeting p38α-dependent phosphorylation of MK2a while sparing ATF-2 phosphorylation acs.org. The development of such analogues aims to create a more refined therapeutic agent with a potentially wider therapeutic window.

Table 1: Selectivity of Representative p38α Inhibitors

| Compound Name | Primary Target | IC50 (p38α) | IC50 (p38β) | Selectivity Ratio (α:β) | Reference |

| Pamapimod | p38α/β | 0.014 µM | 0.48 µM | ~34x | researchgate.net |

| CMPD1 | p38α (MK2a phosphorylation) | 330 nM (for MK2a) | N/A | Substrate-selective | acs.org |

| VX-745 | p38α | Potent & Selective | N/A | N/A | mdpi.comrndsystems.com |

| MW108 | p38α | Selective | N/A | N/A | rcsb.org |

| RV568 | p38α, p38γ | Selective | N/A | N/A | ersnet.org |

Strategies to Overcome Limitations of Pan-p38 Inhibitors

Pan-p38 inhibitors, which target all p38 isoforms, have faced significant clinical challenges, including hepatotoxicity, cardiotoxicity, and a lack of sustained efficacy in inflammatory diseases like rheumatoid arthritis (RA) plos.orgaai.orgresearchgate.netnih.govresearchgate.net. These issues stem from the broad inhibition of p38's diverse physiological roles, some of which are essential for homeostasis. For instance, p38β signaling has been suggested to be cytoprotective in certain contexts, meaning its inhibition could be detrimental aai.org.

Selective p38α inhibitors aim to mitigate these problems by focusing on the isoform primarily linked to inflammation. Furthermore, research is exploring strategies that target downstream effectors of p38α, such as MAPK-activated protein kinase 2 (MK2). Inhibiting the p38α-MK2 axis, as exemplified by compounds like CDD-450, has shown promise in reducing pro-inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α) while potentially sparing other p38α-mediated functions and thus improving the safety profile rupress.orgnih.gov. This approach offers a more nuanced way to modulate the pathway, potentially avoiding the broad toxicities associated with inhibiting the kinase's catalytic activity directly.

Exploration of p38α Inhibitor 2 in Novel Disease Contexts

While p38α signaling is well-established in inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) ersnet.orgaai.orgnih.govresearchgate.netresearchgate.netersnet.org, its role in other disease areas is increasingly being elucidated. Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant area of investigation. In AD, aberrant p38α activation is implicated in tau phosphorylation, neuroinflammation, and synaptic dysfunction aginganddisease.orgmdpi.commdpi.comatlasgeneticsoncology.orgresearchgate.net. Selective p38α inhibitors like Neflamapimod (VX-745) and MW150 are being explored for their potential to improve cognitive function and reduce neuroinflammation in AD mdpi.com.

Beyond neurodegeneration, p38α signaling has also been linked to various cancers, where it can mediate pro-survival effects or influence drug resistance researchgate.netatlasgeneticsoncology.org. Emerging research also points to its involvement in fibrotic diseases and metabolic disorders, suggesting a broader therapeutic potential for selective p38α inhibitors. The exploration of these novel disease contexts requires a deep understanding of p38α's specific roles in different cellular environments and disease pathologies.

Table 2: Disease Contexts for p38α Inhibition Research

| Disease Area | Rationale for p38α Involvement | Example Inhibitors/Approaches |

| Inflammatory Diseases | Regulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), leukocyte trafficking. | Pan-p38 inhibitors, Selective p38α inhibitors (e.g., Pamapimod, SB203580), MK2 inhibitors |

| Neurodegenerative Diseases | Neuroinflammation, tau phosphorylation, synaptic dysfunction, neuronal apoptosis (AD, PD, ALS). | Selective p38α inhibitors (e.g., Neflamapimod/VX-745, MW108) |

| Cancer | Cell survival, drug resistance, tumor dormancy, proliferation. | Various p38 inhibitors |

| Fibrotic Diseases | Emerging roles in tissue remodeling and fibrosis. | Investigational |

| Metabolic Disorders | Implicated in certain metabolic dysregulations. | Investigational |

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

The complexity of the p38 MAPK signaling network and its interactions with other cellular pathways necessitates advanced analytical approaches, such as multi-omics integration. By combining data from genomics, transcriptomics, proteomics, metabolomics, and post-translational modifications (PTMs), researchers can gain a holistic understanding of how p38α signaling is regulated and how it impacts disease states.

Multi-omics analyses are instrumental in identifying key signaling hubs, elucidating mechanisms of action, and discovering novel therapeutic targets or biomarkers. For instance, integrating these datasets can reveal how specific genetic predispositions or environmental factors influence p38α activation and downstream effects in diseases like Alzheimer's or rheumatoid arthritis frontiersin.orgnih.govfrontiersin.orgbiorxiv.orgmdpi.com. Such comprehensive analyses can map altered signaling pathways, pinpoint critical molecular interactions, and provide insights into the synergistic effects of therapeutic interventions. This data-driven approach is crucial for refining the design of selective p38α inhibitors and predicting patient responses in clinical settings.

Table 3: Applications of Multi-Omics in p38 Signaling Pathway Analysis

| Multi-omics Application Area | Example Disease Contexts | Insights Gained |

| Signaling Network Mapping | Non-functional Pituitary Adenomas (NFPAs) | Identification of activated pathways (MAPK, mTOR, Wnt, NFκB) and hub molecules frontiersin.org. |

| Synergistic Mechanism | Rheumatoid Arthritis (RA) | Elucidating anti-rheumatic effects via tryptophan metabolism, inflammatory response, and cell adhesion pathways frontiersin.org. |

| Pathway Dysregulation | Fibrodysplasia Ossificans Progressiva (FOP) | Revealing enhanced MAPK, mTOR, RUNX2 pathways; identifying AP-1 as a novel target biorxiv.org. |

| Microbiome-Transcriptome Interaction | Colorectal Cancer | Understanding host-microbial mechanisms in cancer progression mdpi.com. |

| Generative AI for Signaling | General biological systems, disease modeling (e.g., AD) | Mapping multi-omics data onto signaling graphs for GNN models, enhancing interpretability nih.gov. |

Compound List:

Pamapimod

CMPD1

VX-745 (Neflamapimod)

MW108

RV568

SB 203580

BIRB 796

CDD-450

MW150

Q & A

Q. What experimental models are commonly used to validate the efficacy and selectivity of p38alpha inhibitors like Inhibitor 2?

Answer:

- In vitro kinase assays are employed to measure direct inhibition of p38alpha using purified recombinant kinase and substrates like MK2a or ATF-2. Selectivity is assessed via kinase profiling panels (e.g., testing against JNK2, ERK, or p38beta) .

- Cellular assays include monitoring phosphorylation of downstream targets (e.g., HSP27, MAPKAPK2) in stimulated macrophages or HEK293 cells. Dose-response curves and IC50 calculations ensure potency .

- Animal models such as Apoe-/- mice fed a high-fat diet are used to study the role of p38alpha in diseases like atherosclerosis. Macrophage apoptosis and plaque necrosis are key endpoints .

Q. How can researchers address contradictory data on p38alpha inhibitor specificity across studies?

Answer:

- Methodological replication : Ensure consistent inhibitor concentrations (e.g., SB203580 at 10 µM may exhibit off-target effects vs. 1 µM for selective inhibition) .

- Genetic validation : Use siRNA or CRISPR-Cas9 to knock down p38alpha and compare results with pharmacological inhibition .

- Cross-inhibitor validation : Test multiple inhibitors (e.g., BIRB 796, doramapimod) to confirm phenotype consistency .

Advanced Research Questions

Q. What structural insights guide the design of p38alpha inhibitors with improved selectivity?

Answer:

- DFG-out conformation targeting : Inhibitors like BIRB 796 bind the inactive DFG-out state, reducing competition with ATP. Cocrystallography (e.g., PDB 2GMX) reveals interactions with hinge regions (Glu71, Met109) and hydrophobic pockets .

- Solvent-accessible surface area (SASA) analysis : Compounds with lower SASA (e.g., BIRB 796) exhibit slower dissociation rates, enhancing potency .

- Docking domain disruption : Substrate-selective inhibitors (e.g., CMPD1) perturb the MK2a-p38alpha interface without blocking ATP binding, as shown by deuterium exchange mass spectrometry (DXMS) .

Q. How can substrate-selective inhibition of p38alpha be exploited to minimize off-target effects?

Answer:

- Kinetic profiling : Use steady-state kinetics to identify inhibitors (e.g., CMPD1) that noncompetitively block phosphorylation of specific substrates (e.g., MK2a) while sparing others (e.g., ATF-2) .

- Docking groove modulation : Target the p38alpha-MK2a interaction interface (e.g., residues E160, D161) using biophysical methods like surface plasmon resonance (SPR) .

- Functional assays : Compare inhibitor effects on divergent pathways (e.g., TNFα-induced apoptosis vs. autophagy) to confirm substrate specificity .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy of p38alpha inhibitors?

Answer:

- Pharmacokinetic optimization : Adjust logP and solubility (e.g., ARRY-797 modifications) to enhance blood-brain barrier penetration or tissue retention .

- Pathway redundancy checks : In p38alpha-deficient models, assess compensatory activation of parallel kinases (e.g., JNK or ERK) via phosphoproteomics .

- Biomarker validation : Quantify downstream targets (e.g., ATF3 mRNA stabilization under DNA damage) to confirm target engagement in vivo .

Q. How do researchers evaluate the therapeutic potential of p38alpha inhibitors in complex diseases like Alzheimer’s or cancer?

Answer:

- Synaptic function assays : Test inhibitors (e.g., neflamapimod) in neuronal cultures for tau phosphorylation and synaptic plasticity rescue .

- Autophagy modulation : Link p38alpha inhibition to LC3-II/Beclin-1 regulation in cancer models (e.g., oral squamous cell carcinoma) .

- PROTAC development : Design bifunctional molecules (e.g., p38alpha degraders) to enhance efficacy and reduce resistance, as seen in EGFR-targeted therapies .

Methodological Considerations

Q. What in vitro and in vivo models best replicate human disease contexts for p38alpha inhibitor studies?

Answer:

- Primary macrophage cultures : Isolate cells from p38alpha-deficient mice to study ER stress-induced apoptosis and cytokine secretion .

- Xenograft models : Use patient-derived cancer cells to evaluate inhibitor effects on metastasis and survival pathways .

- Microfluidic platforms : Mimic blood-brain barrier permeability for CNS-targeted inhibitors (e.g., doramapimod) .

Q. How are advanced biophysical techniques applied to study p38alpha-inhibitor interactions?

Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry for inhibitors like CMPD1 .

- Cryo-EM/crystallography : Resolve DFG-out conformations and allosteric pockets (e.g., BIRB 796 binding to JNK2) .

- Kinetic exclusion assays (KinExA) : Measure slow-binding kinetics of non-ATP competitive inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.